molecular formula C12H16ClNO2 B1431848 Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride CAS No. 2170170-16-6

Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride

Cat. No.: B1431848
CAS No.: 2170170-16-6
M. Wt: 241.71 g/mol
InChI Key: AIGJJVLXPPJJOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.71 g/mol. This compound has garnered significant attention in various fields of research and industry due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride typically involves the reaction of 5-phenylpyrrolidine-2-carboxylic acid with methanol in the presence of a suitable catalyst to form the methyl ester. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride include:

  • Methyl 5-phenylpyrrolidine-2-carboxylate
  • 5-phenylpyrrolidine-2-carboxylic acid
  • 5-phenylpyrrolidine-2-carboxamide

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it particularly valuable in various research and industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

methyl 5-phenylpyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)11-8-7-10(13-11)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGJJVLXPPJJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(N1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride
Reactant of Route 6
Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.